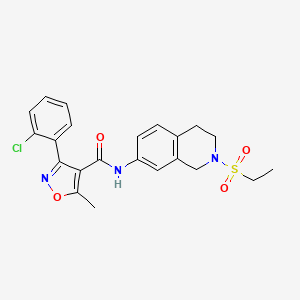
3-(2-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also has a chlorophenyl group, an ethylsulfonyl group, and a tetrahydroisoquinoline group. These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the isoxazole ring might be formed through a cyclization reaction, while the chlorophenyl group could be introduced through a substitution reaction . The exact synthesis route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoxazole ring, being aromatic, would contribute to the compound’s stability. The chlorophenyl and tetrahydroisoquinoline groups could potentially participate in various interactions, such as hydrogen bonding or π-π stacking .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the chlorophenyl group could undergo substitution reactions, while the isoxazole ring might participate in electrophilic aromatic substitution or other reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. Its melting and boiling points would depend on factors like the strength of intermolecular forces .科学的研究の応用
Synthesis and Characterization for Potential Antimicrobial Agents
Compounds with structures similar to 3-(2-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide have been synthesized and characterized, showing potential as antimicrobial agents. For instance, derivatives of quinazolines have been explored for their antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating the structural versatility and potential of such compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Exploration of Anticancer Properties
Research has also extended into the anticancer potential of related compounds, with certain derivatives demonstrating promising in vitro activities against breast cancer cell lines. This suggests that modifications to the core structure, akin to the one , could yield potent anticancer agents, highlighting the importance of structural diversity in drug discovery (Solomon, Pundir, & Lee, 2019).
Development of Tyrosine Kinase Inhibitors
The chemical framework related to 3-(2-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide has been utilized in the synthesis of tyrosine kinase inhibitors. These inhibitors target the epidermal growth factor receptor (EGFR), which plays a crucial role in the progression of various cancers. Through structural modifications, researchers aim to enhance solubility and potency, demonstrating the compound's relevance in designing new anticancer therapies (Smaill et al., 2001).
将来の方向性
The compound could potentially be studied for various applications, depending on its properties and biological activity. For example, if it shows promising activity in preliminary tests, it could be further developed as a drug. Alternatively, if it has interesting chemical properties, it could be studied for use in materials science or other fields .
特性
IUPAC Name |
3-(2-chlorophenyl)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c1-3-31(28,29)26-11-10-15-8-9-17(12-16(15)13-26)24-22(27)20-14(2)30-25-21(20)18-6-4-5-7-19(18)23/h4-9,12H,3,10-11,13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREAGQRJEAOIIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

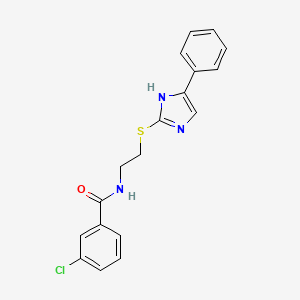
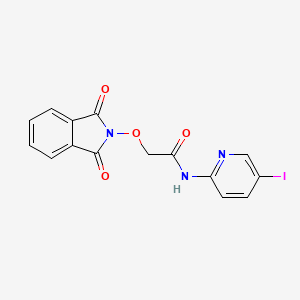
![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)


![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)
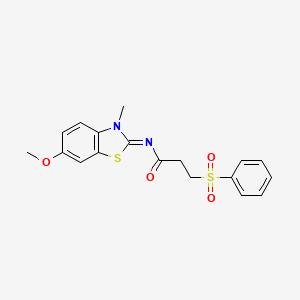
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

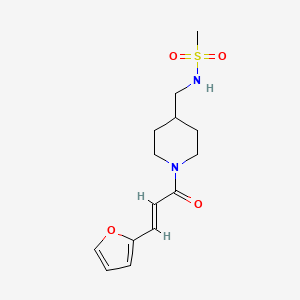
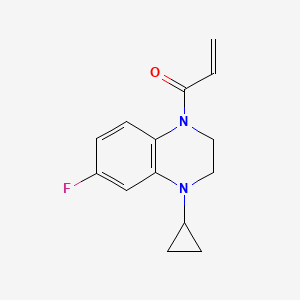
![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2538578.png)
![4-[4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2538579.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2538580.png)